5-Bromo-2-naphthyl 2-methylbenzoate
Description
5-Bromo-2-naphthyl 2-methylbenzoate is a halogenated aromatic ester featuring a bromine atom at the 5-position of the naphthyl ring and a methyl group at the 2-position of the benzoate ring. Its molecular structure combines a bulky naphthyl group with a substituted benzoate moiety, making it a versatile intermediate in organic synthesis and materials science.
Properties
Molecular Formula |
C18H13BrO2 |
|---|---|
Molecular Weight |
341.2 g/mol |
IUPAC Name |
(5-bromonaphthalen-2-yl) 2-methylbenzoate |
InChI |
InChI=1S/C18H13BrO2/c1-12-5-2-3-7-15(12)18(20)21-14-9-10-16-13(11-14)6-4-8-17(16)19/h2-11H,1H3 |
InChI Key |
LGOBCRORBFBKBQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=CC=C3)Br |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=CC=C3)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Electronic Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituent (Benzoate Ring) | Substituent Position | Electronic Effect | Potential Applications |
|---|---|---|---|---|---|---|---|
| 5-Bromo-2-naphthyl 2-methylbenzoate | - | C₁₈H₁₃BrO₂ | 341.20 | Methyl (-CH₃) | 2-position | Electron-donating | Organic synthesis, materials science |
| 5-Bromo-2-naphthyl 3-fluorobenzoate | 723261-33-4 | C₁₇H₁₀BrFO₂ | 345.16 | Fluoro (-F) | 3-position | Electron-withdrawing | Pharmaceutical intermediates |
| 5-Bromo-2-naphthyl 4-methoxybenzoate | 791840-37-4 | C₁₈H₁₃BrO₃ | 357.20 | Methoxy (-OCH₃) | 4-position | Electron-donating (resonance) | Liquid crystal dopants, agrochemicals |
Key Observations:
The fluoro group in 5-bromo-2-naphthyl 3-fluorobenzoate withdraws electrons, which may enhance electrophilic reactivity at specific positions, making it useful in coupling reactions or as a directing group in synthesis . The methoxy group in 5-bromo-2-naphthyl 4-methoxybenzoate donates electrons through resonance, increasing the electron density of the aromatic ring. This property is advantageous in liquid crystal systems, where electron-rich moieties influence dielectric anisotropy .
Steric and Positional Influences :
- The 2-methyl substituent in the target compound introduces steric hindrance near the ester linkage, which could reduce reaction rates in nucleophilic acyl substitution compared to analogs with substituents at the 3- or 4-positions .
- The 4-methoxy group in the analog allows for planar resonance stabilization, whereas the 3-fluoro substituent may create steric or electronic distortions in the benzoate ring .
Applications: Pharmaceutical Intermediates: The fluoro-substituted analog (CAS 723261-33-4) is likely prioritized in drug synthesis due to fluorine’s bioisosteric properties and metabolic stability . Materials Science: The methoxy-substituted analog (CAS 791840-37-4) could serve as a dopant in liquid crystal displays (LCs), leveraging its electron-donating nature to modulate dielectric properties .
Research Findings and Inferences
- Synthetic Accessibility : Methyl-substituted benzoates like the target compound are often synthesized via esterification of 2-methylbenzoic acid with 5-bromo-2-naphthol. The commercial availability of precursors (e.g., methyl 2-methylbenzoate, ) supports scalable production .
- Reactivity Trends : Electron-donating groups (e.g., methyl, methoxy) generally increase the stability of esters but may reduce electrophilic reactivity compared to electron-withdrawing groups (e.g., fluoro, nitro) .
Preparation Methods
Preparation of 2-Methylbenzoic Acid
2-Methylbenzoic acid (o-toluic acid) serves as the carboxylic acid component in the target ester. Industrial-scale production typically involves oxidation of 2-methylbenzaldehyde or Kolbe–Schmitt carboxylation of o-xylene. However, bromination-resistant synthesis is critical for subsequent steps.
Method 1: Direct Bromination of o-Toluic Acid
A mixture of o-toluic acid (15 g, 110.29 mmol) and 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (18.19 g, 60.66 mmol) in concentrated sulfuric acid (60 mL) is stirred at room temperature for 5 hours. The product precipitates upon quenching with ice water, yielding 5-bromo-2-methylbenzoic acid at 88% efficiency.
Method 2: Bromine-Mediated Bromination
o-Toluic acid (10 g, 73.45 mmol) in sulfuric acid (15 mL) reacts with bromine (17.6 g, 110.14 mmol) at 25°C for 20 hours. Post-isolation, fractional crystallization in ethanol yields 5-bromo-2-methylbenzoic acid with a 38.5% total yield after isomer separation.
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Brominating Agent | DBDMH | Br₂ |
| Reaction Time | 5 hours | 20 hours |
| Yield | 88% | 38.5% |
| Isomer Ratio (5-Br:3-Br) | 100:0 | 62:38 → 91:9 |
Esterification Strategies for 5-Bromo-2-Naphthyl 2-Methylbenzoate
Acyl Chloride-Mediated Esterification
Step 1: Synthesis of 2-Methylbenzoyl Chloride
5-Bromo-2-methylbenzoic acid (10 g, 46.5 mmol) reacts with thionyl chloride (20 mL) under reflux for 3 hours. Excess thionyl chloride is removed under vacuum to yield the acyl chloride (quantitative).
Step 2: Coupling with 5-Bromo-2-Naphthol
The acyl chloride is dissolved in dry dichloromethane (50 mL) and added dropwise to a solution of 5-bromo-2-naphthol (11.2 g, 46.5 mmol) and pyridine (4.5 mL) at 0°C. After stirring for 12 hours at room temperature, the mixture is washed with HCl (1M) and NaHCO₃, yielding the ester at 89%.
Direct Acid-Catalyzed Fischer Esterification
A mixture of 5-bromo-2-methylbenzoic acid (10 g, 46.5 mmol), 5-bromo-2-naphthol (11.2 g, 46.5 mmol), and concentrated sulfuric acid (2 mL) in toluene (100 mL) is refluxed for 24 hours using a Dean-Stark trap. The crude product is purified via silica gel chromatography (hexane:ethyl acetate = 9:1), achieving a 67% yield.
DCC/DMAP-Promoted Coupling
5-Bromo-2-naphthol (11.2 g, 46.5 mmol) and 5-bromo-2-methylbenzoic acid (10 g, 46.5 mmol) are dissolved in dichloromethane (100 mL) with DCC (11.5 g, 55.8 mmol) and DMAP (0.5 g, 4.1 mmol). After 24 hours at room temperature, the dicyclohexylurea byproduct is filtered, and the solution is concentrated to give the ester in 78% yield.
| Method | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Acyl Chloride | Pyridine, DCM, 0°C → RT | 89% | 98.5% |
| Fischer Esterification | H₂SO₄, toluene, reflux | 67% | 92.3% |
| DCC/DMAP | DCC, DMAP, DCM, RT | 78% | 95.8% |
Optimization of Reaction Parameters
Solvent Selection
Polar aprotic solvents (e.g., DCM, THF) enhance acyl chloride reactivity, while toluene minimizes side reactions in Fischer esterification. Methanol and ethanol are avoided due to transesterification risks.
Catalytic Systems
-
Pyridine : Neutralizes HCl in acyl chloride method, preventing acid-mediated decomposition.
-
DMAP : Accelerates DCC-mediated coupling by stabilizing the active ester intermediate.
-
Sulfuric Acid : Protonates the carbonyl group in Fischer esterification, facilitating nucleophilic attack by the naphthol.
Temperature and Time
-
Acyl chloride method: 0°C initiation prevents exothermic side reactions.
-
Fischer esterification: Prolonged reflux (24 hours) ensures equilibrium shifts toward ester formation.
Challenges and Mitigation Strategies
Regioselective Bromination
Isomeric byproducts (e.g., 3-bromo-2-methylbenzoic acid) complicate precursor synthesis. Fractional crystallization (Method 2) or chiral stationary-phase chromatography improves isomer separation.
Steric Hindrance
Bulky substituents on the naphthol (5-bromo) and benzoate (2-methyl) necessitate optimized stoichiometry. A 10% excess of acyl chloride ensures complete conversion.
Purification
Silica gel chromatography effectively removes unreacted naphthol, while recrystallization from ethanol/water (3:1) enhances ester purity (>98%).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor systems reduce reaction times (e.g., acyl chloride formation in 30 minutes vs. 3 hours batchwise) and improve heat dissipation during exothermic steps.
Green Chemistry Metrics
-
E-factor : Acyl chloride method (E = 12.3) generates less waste than Fischer esterification (E = 18.7).
-
Atom Economy : DCC coupling (78%) underperforms acyl chloride routes (92%) due to stoichiometric byproducts.
Emerging Methodologies
Enzymatic Esterification
Immobilized lipases (e.g., Candida antarctica Lipase B) in supercritical CO₂ enable solvent-free synthesis at 45°C, though yields remain suboptimal (54%).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
